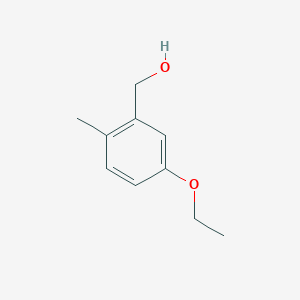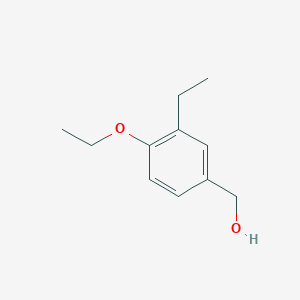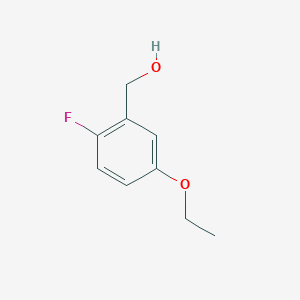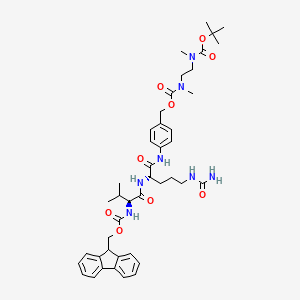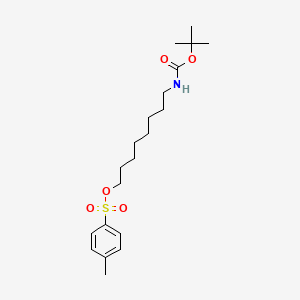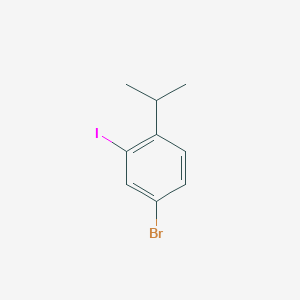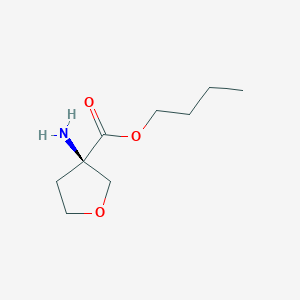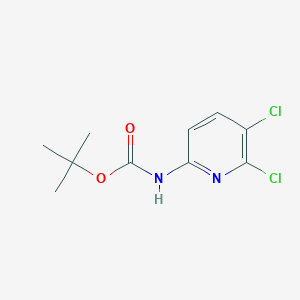
tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate (TBDC) is an organophosphorus (OP) compound that is widely used in scientific research. It has been studied for its potential applications in biochemical and physiological research, as well as for its potential ability to act as an insecticide. TBDC is a relatively new compound, and its mechanisms of action and effects on biochemical and physiological processes are still being studied.
Mecanismo De Acción
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of the enzyme’s activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, leading to changes in the levels of various biochemical compounds. It has also been found to affect the activity of certain hormones, leading to changes in physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also relatively non-toxic, making it safe to handle and use in experiments. However, this compound is not very soluble in organic solvents, making it difficult to use in certain experiments.
Direcciones Futuras
There are several possible future directions for research involving tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate. One possible direction is to investigate its potential as an insecticide. Another possible direction is to further study its effects on biochemical and physiological processes, such as its effects on hormone activity. Additionally, further research could be done to investigate its potential as a substrate for enzymes and as a ligand for proteins. Finally, further research could be done to investigate its potential as an inhibitor of enzymes.
Métodos De Síntesis
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate can be synthesized using the method of nucleophilic substitution. In this method, a nucleophile (such as an amine) is added to a carbon atom of the tert-butyl group, and the chlorine atoms of the pyridyl group are replaced with the nucleophile. This reaction produces the desired product, this compound.
Aplicaciones Científicas De Investigación
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate has been studied for its potential applications in biochemical and physiological research. It has been used as a substrate for enzymes, as a ligand for proteins, and as an inhibitor of enzymes. This compound has also been used to study the effects of OP compounds on biochemical and physiological processes.
Propiedades
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVGSBWJGVRKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

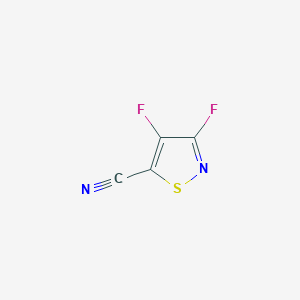
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)

